molecular formula C14H8BrClFN3 B12521776 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine CAS No. 651736-80-0

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine

Cat. No.: B12521776
CAS No.: 651736-80-0
M. Wt: 352.59 g/mol
InChI Key: LCHDJQUICGAOCB-UHFFFAOYSA-N
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Description

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromo, chloro, and fluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine typically involves multi-step organic reactions. One common route involves the formation of the pyrazole ring followed by the introduction of the bromo, chloro, and fluorophenyl substituents. The final step involves the coupling of the pyrazole ring with the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and the use of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine is unique due to the specific combination of substituents on the pyrazole and pyridine rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

651736-80-0

Molecular Formula

C14H8BrClFN3

Molecular Weight

352.59 g/mol

IUPAC Name

4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H8BrClFN3/c15-14-12(8-3-5-18-6-4-8)13(19-20-14)9-1-2-11(17)10(16)7-9/h1-7H,(H,19,20)

InChI Key

LCHDJQUICGAOCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2C3=CC=NC=C3)Br)Cl)F

Origin of Product

United States

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